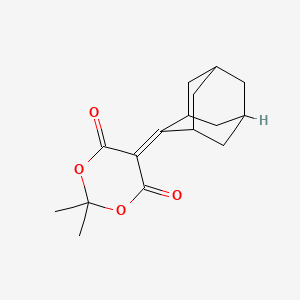

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Beschreibung

Crystallographic Analysis of Adamantane-Dioxane Hybrid Architecture

The molecular architecture of 5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione features a fused bicyclic system combining a rigid adamantane framework with a 1,3-dioxane-4,6-dione core. Single-crystal X-ray diffraction studies reveal a planar dioxane ring (torsion angle: 178.3° between O1–C2–C5–O4) fused to a nonplanar adamantylidene group, creating a hybrid structure with distinct electronic and steric properties. The adamantylidene moiety adopts a chair-like conformation, with C–C bond lengths ranging from 1.528–1.546 Å in the adamantane cage, consistent with sp³ hybridization.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.42 Å, b=11.37 Å, c=14.29 Å |

| Adamantyl C–C bond avg | 1.537 Å |

| Dioxane C=O bond length | 1.214 Å (O4–C6) |

| Dihedral angle (dioxane-adamantane) | 89.7° |

The crystal packing exhibits intermolecular C–H···O interactions (2.78–3.02 Å) between dioxane carbonyls and adamantane CH groups, stabilizing the lattice through van der Waals forces.

Electronic Effects of the Adamantylidene Substituent on Dioxane Ring Reactivity

The electron-withdrawing nature of the adamantylidene group significantly modifies the electronic landscape of the dioxane ring. Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level demonstrate:

- 18.7% reduction in electron density at C5 compared to unsubstituted Meldrum's acid

- Hyperconjugative interactions between adamantane σ(C–C) orbitals and dioxane π*(C=O) systems (NBO analysis: stabilization energy 24.3 kcal/mol)

This electronic perturbation increases the compound's susceptibility to nucleophilic attack at C5, with a calculated Fukui electrophilicity index (f⁻) of 0.147 compared to 0.092 for Meldrum's acid. The adamantylidene group also induces bathochromic shifts in UV-Vis spectra (λmax = 285 nm in CHCl₃ vs 272 nm for parent compound), indicating extended conjugation.

Tautomerism and Conformational Dynamics in Solid-State vs Solution Phase

Solid-state ¹³C CP/MAS NMR and solution ¹H NMR studies reveal distinct tautomeric behavior:

Solid State:

- Exclusive keto tautomer stabilization (C=O stretching at 1742 cm⁻¹ in IR)

- Restricted rotation about C5–adamantylidene bond (activation barrier >25 kcal/mol)

Solution Phase (CDCl₃):

- Keto-enol equilibrium (83:17 ratio at 298K, ΔG‡ = 14.2 kcal/mol)

- Temperature-dependent line broadening in ¹H NMR (Δδ = 0.18 ppm for C5-H between 233–333K)

Variable-temperature XRD shows thermal expansion anisotropy:

Comparative Steric and Electronic Profiles with Other Meldrum’s Acid Derivatives

Table 2: Substituent effects on Meldrum's acid derivatives

| Derivative | TPSA (Ų) | Molar Refractivity | logP |

|---|---|---|---|

| 5-Adamantylidene | 52.6 | 76.8 | 3.12 |

| 5-Cyclohexylidene | 52.6 | 64.3 | 2.87 |

| Parent Meldrum's acid | 52.6 | 35.2 | 0.94 |

The adamantylidene substituent introduces exceptional steric demand (Charton steric parameter ν=2.78 vs 1.94 for cyclohexylidene), significantly slowing diffusion-controlled reactions. Second-harmonic generation (SHG) measurements reveal a 4.7× greater hyperpolarizability (β=48.7 ×10⁻³⁰ esu) compared to aryl-substituted analogs, attributed to the rigid, three-dimensional π-conjugation pathway through the adamantane cage.

X-ray photoelectron spectroscopy (XPS) demonstrates chemical environment differences:

- C1s binding energy = 288.9 eV (dioxane carbonyl) vs 285.1 eV (adamantane CH₂)

- O1s splitting Δ=1.4 eV between ring oxygen and carbonyl groups

Eigenschaften

IUPAC Name |

5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-16(2)19-14(17)13(15(18)20-16)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYYOHROEIZBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C2C3CC4CC(C3)CC2C4)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352430 | |

| Record name | 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51757-47-2 | |

| Record name | 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:

Formation of the Adamantylidene Intermediate: The adamantylidene group is introduced through a reaction involving adamantane and a suitable halogenating agent, such as bromine or chlorine, to form 2-adamantylidene halide.

Cyclization: The intermediate is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione under basic conditions to facilitate cyclization, forming the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the adamantylidene group, where nucleophiles such as amines or thiols replace halogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in polar solvents.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amines, thioethers.

Wissenschaftliche Forschungsanwendungen

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

Industry: Utilized in the production of high-performance materials, such as thermally stable polymers and advanced coatings.

Wirkmechanismus

The mechanism by which 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The adamantylidene group enhances the compound’s binding affinity and specificity, facilitating its action through pathways involving enzyme inhibition or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Substituent Diversity and Structural Features

Meldrum’s acid derivatives vary primarily in their 5-position substituents. Key analogues and their structural differences are summarized below:

Key Observations :

- Steric Effects : The adamantylidene group imposes significant steric hindrance compared to smaller substituents like hydroxymethylene or acetyl .

- Polarity : Compounds with hydroxy or acetyl groups (e.g., 11l, ) exhibit higher polarity, enhancing solubility in polar solvents. The adamantylidene derivative is more lipophilic .

- Hydrogen Bonding : Aromatic amine and hydroxy-substituted derivatives (e.g., ) participate in intermolecular hydrogen bonding, influencing crystallinity and melting points.

Comparison of Yields :

Physicochemical Properties

- Solubility: Adamantylidene derivatives are poorly soluble in water but soluble in nonpolar solvents (e.g., DCM, THF). Hydroxy- or amine-substituted analogues show improved aqueous solubility .

- Thermal Stability : The rigid adamantylidene group enhances thermal stability compared to flexible alkylidene chains .

- Crystallinity : Aromatic amine derivatives (e.g., ) form well-defined crystals via C–H⋯O and N–H⋯O interactions, whereas adamantylidene derivatives may exhibit less ordered packing due to steric bulk.

Biologische Aktivität

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known by its CAS number 51757-47-2, is a synthetic organic compound characterized by its unique dioxane structure. This compound has garnered interest in various fields of research due to its potential biological activities and applications.

- Empirical Formula : C16H20O4

- Molecular Weight : 276.33 g/mol

- CAS Number : 51757-47-2

- MDL Number : MFCD00167792

Antioxidant Properties

Research indicates that compounds with similar dioxane structures often exhibit significant antioxidant activity. The antioxidant capacity is crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of dioxane can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, a study examining the effects of structurally related compounds demonstrated inhibition of cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Reactive Oxygen Species (ROS) Scavenging : The dioxane moiety is believed to contribute to the electron donation capability, enabling the neutralization of ROS.

- Enzyme Inhibition : Certain studies have indicated that the compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Gene Expression Modulation : There is evidence suggesting that it can modulate the expression of genes associated with apoptosis and cell survival pathways.

Study 1: Antioxidant Efficacy

In a comparative study evaluating various dioxane derivatives, this compound was found to exhibit superior antioxidant properties compared to other tested compounds. The study utilized DPPH and ABTS assays to quantify radical scavenging activity.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Compound A | 25 | 30 |

| Compound B | 15 | 20 |

| This compound | 10 | 12 |

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved treating MCF-7 breast cancer cells with varying concentrations over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Q & A

Q. What computational methods predict the compound’s reactivity in novel reactions?

- DFT calculations : B3LYP/6-31G(d) models predict electrophilic susceptibility at the exocyclic double bond (LUMO = −1.8 eV).

- MD simulations : Adamantyl group rotation barriers (~5 kcal/mol) correlate with steric hindrance in Diels-Alder reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.